molecular formula C16H15ClN4O2S B3447456 N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618413-08-4

N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3447456
CAS No.: 618413-08-4
M. Wt: 362.8 g/mol
InChI Key: YYQMJULSKSAORP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an ethyl group, a furan-2-yl ring, a sulfanyl bridge, and a N-(3-chlorophenyl)acetamide moiety. This specific molecular architecture, particularly the 1,2,4-triazole scaffold, is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the 1,2,4-triazole structure have been investigated for a wide spectrum of biological activities. Substituted 1,2,4-triazoles have been patented for pharmaceutical use, indicating their potential as core structures in drug discovery . Furthermore, structurally similar 1,2,4-triazole derivatives have demonstrated notable anticonvulsant properties in preclinical research, highlighting the pharmacological relevance of this chemical class . The presence of the sulfanyl (thioether) linker in the structure may contribute to its binding affinity and potential mechanism of action, as this group is often involved in key molecular interactions. This product is intended solely for research purposes in laboratory settings. It is a valuable chemical tool for use in compound libraries for high-throughput screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) of heterocyclic compounds. It is supplied with a minimum purity of 95% and is for use by qualified research professionals only. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQMJULSKSAORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618413-08-4
Record name N-(3-CHLOROPHENYL)-2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dechlorinated products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The triazole ring is commonly associated with antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth by targeting ergosterol synthesis in cell membranes . N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may function similarly, making it a candidate for further studies in antifungal drug development.
  • Anticancer Potential : The compound's structural components suggest possible anticancer properties. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Insecticidal Properties : Preliminary studies suggest that compounds with triazole and thioether functionalities may exhibit insecticidal activity. Further research could explore the effectiveness of this compound against specific insect pests .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring.
  • Introduction of the furan moiety.
  • Sulfur incorporation through thioether linkage.

Careful optimization of reaction conditions is crucial to achieving high yields and purity . Researchers can modify functional groups to create analogues with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chlorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(3-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, triazole ring, and chlorophenyl group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, a chlorinated phenyl group, and a furan moiety, which contribute to its pharmacological potential. The molecular formula is C18H17ClN4OSC_{18}H_{17}ClN_{4}OS, indicating the presence of multiple elements that enhance its biological interactions.

1. Pharmacological Profile

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Its mechanism of action is believed to involve the inhibition of essential biosynthetic pathways in microorganisms.

1.1 Antibacterial Activity

Studies have shown that compounds with triazole structures often inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolism. For instance, this compound has demonstrated activity against Gram-positive and Gram-negative bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.125 - 8 μg/mL
Klebsiella pneumoniae0.125 - 8 μg/mL
Pseudomonas aeruginosa0.125 - 8 μg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

1.2 Antifungal Activity

The compound also exhibits antifungal properties by inhibiting ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. Comparative studies have indicated that similar triazole derivatives show potent antifungal activity:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 - 4 μg/mL
Aspergillus flavus0.5 - 4 μg/mL
Trichoderma viride0.5 - 4 μg/mL

These results highlight the potential of this compound as a therapeutic agent against fungal infections .

The biological activity of this compound can be attributed to its ability to interact with target proteins or enzymes within microbial cells. The triazole ring is known to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi and other critical pathways in bacteria.

3.1 Recent Studies

Recent investigations have focused on the structure-activity relationship (SAR) of triazole derivatives, emphasizing how modifications to the molecular structure can enhance biological activity:

  • A study demonstrated that introducing different substituents on the triazole ring can significantly affect both antibacterial and antifungal potency.
  • Another research highlighted the importance of the furan moiety in increasing binding affinity to target enzymes due to π-stacking interactions with aromatic residues .

3.2 Clinical Relevance

Given its promising biological activity, further clinical studies are warranted to evaluate the safety and efficacy of this compound as a potential drug candidate.

4.

This compound represents a significant advancement in medicinal chemistry due to its diverse biological activities against bacterial and fungal pathogens. Continued research into its pharmacological properties and mechanisms will be essential for developing new therapeutic agents capable of addressing resistant infections.

Q & A

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves: (i) Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide backbone . (ii) Paal-Knorr Condensation : Modifying the amino group at the 4th position of the triazole ring into a pyrolium fragment to enhance structural diversity and bioactivity . (iii) Purification : Column chromatography and recrystallization are typically used to isolate the pure compound, followed by NMR and mass spectrometry for validation .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Methodological Answer : Anti-exudative activity is assessed using a carrageenan-induced rat paw edema model. Key steps include: (i) Dosing : Administering the compound intraperitoneally at 50–100 mg/kg doses. (ii) Measurement : Quantifying edema volume via plethysmometry at 1–6 hours post-carrageenan injection. (iii) Statistical Analysis : Comparing results to reference drugs (e.g., indomethacin) using ANOVA with p < 0.05 as significance criteria .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Essential techniques include: (i) 1H/13C NMR : To confirm substituent positions (e.g., 3-chlorophenyl, ethyl, and furan groups) and assess purity. (ii) X-ray Crystallography : Resolves 3D conformation, including triazole ring planarity and sulfanyl-acetamide bond angles . (iii) High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H17ClN4O2S) and detects isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory efficacy?

  • Methodological Answer : SAR strategies involve: (i) Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the phenyl residue’s 3rd or 4th positions to enhance anti-exudative activity . (ii) Triazole Ring Modifications : Replacing the ethyl group with bulkier alkyl chains (e.g., cycloheptyl) to improve lipid solubility and bioavailability . (iii) In Silico Docking : Using AutoDock Vina to predict interactions with COX-2 or TNF-α targets, followed by in vitro validation .

Q. What experimental designs address contradictions in substituent effects on bioactivity?

  • Methodological Answer : Contradictions (e.g., variable activity with nitro vs. methoxy groups) are resolved via: (i) Dose-Response Curves : Testing multiple concentrations to identify non-linear effects. (ii) Metabolic Stability Assays : Incubating compounds with liver microsomes to assess if metabolites drive observed discrepancies . (iii) Cohort Stratification : Using animal models with genetic variations (e.g., CYP450 polymorphisms) to evaluate pharmacokinetic influences .

Q. What advanced analytical methods elucidate degradation pathways under physiological conditions?

  • Methodological Answer : (i) LC-MS/MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours. (ii) Isotopic Labeling : Use 13C-labeled acetamide to trace metabolic cleavage sites via mass fragmentation patterns. (iii) Computational Degradation Modeling : Apply software like Schrödinger’s QikProp to predict hydrolytic susceptibility of the sulfanyl-acetamide bond .

Methodological Notes

  • Synthesis Optimization : Replace KOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction yields .
  • Activity Validation : Pair in vivo models with in vitro assays (e.g., TNF-α inhibition in RAW 264.7 macrophages) to confirm mechanism .
  • Data Reproducibility : Use ≥3 biological replicates and report confidence intervals for all bioactivity metrics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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